1-(4-pyridin-3-ylphenyl)piperazine
Description
1-(4-Pyridin-3-ylphenyl)piperazine is a piperazine derivative featuring a pyridin-3-ylphenyl substituent at the 1-position of the piperazine ring. The pyridinyl group introduces aromaticity and hydrogen-bonding capacity, which may modulate solubility, receptor affinity, and metabolic stability compared to other substituents.
Properties
Molecular Formula |
C15H17N3 |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1-(4-pyridin-3-ylphenyl)piperazine |
InChI |
InChI=1S/C15H17N3/c1-2-14(12-17-7-1)13-3-5-15(6-4-13)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2 |
InChI Key |
QZICDENDIVEPPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Catalyst Recycling in Buchwald-Hartwig Reactions
Immobilized palladium catalysts on mesoporous silica supports enable 3–5 reuse cycles without significant activity loss, reducing production costs by 18–22%.
Solvent Selection for Green Chemistry
Cyclopentyl methyl ether (CPME) replaces traditional solvents like DMF in newer protocols, offering:
Microwave-Assisted Synthesis
Microwave irradiation at 150°C reduces reaction times to 2–4 hours while maintaining yields comparable to conventional heating.
Analytical Characterization and Quality Control
Critical quality attributes for this compound include:
-
HPLC purity : ≥98% (C18 column, 0.1% TFA in water/acetonitrile gradient)
-
Residual solvent content : <500 ppm (ICH Q3C guidelines)
-
Heavy metals : <10 ppm (Pd, Cu)
X-ray crystallography confirms the planar configuration of the pyridine-phenyl moiety, with dihedral angles of 8.2–12.4° between aromatic rings .
Chemical Reactions Analysis
Types of Reactions
1-(4-pyridin-3-ylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine or aromatic rings .
Scientific Research Applications
1-(4-pyridin-3-ylphenyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including antinociceptive and anti-tubercular activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-pyridin-3-ylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it can act as an antagonist at histamine H3 and sigma-1 receptors, which are involved in pain modulation and other physiological processes . The compound’s binding to these receptors can inhibit their activity, leading to therapeutic effects such as pain relief .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituent on the piperazine ring critically influences electronic effects, steric bulk, and lipophilicity. Key analogues from the evidence include:
Key Observations :
Implications for this compound :
Hypothesized Activity of this compound :
Metabolic Pathways
Metabolism of piperazine derivatives often involves hydroxylation, dealkylation, or conjugation:
Predicted Metabolism of this compound :
- Pyridine ring oxidation to pyridine N-oxide or conjugation via glucuronidation.
- Piperazine ring degradation less likely due to steric protection by the bulky pyridinylphenyl group.
Data Tables
Table 1: Comparative Receptor Affinity Profiles
| Compound | 5-HT1A | 5-HT2A | DAT | SERT |
|---|---|---|---|---|
| 1-(3-Chlorophenyl)piperazine | Low | High | Low | Low |
| 1-(4-Trifluoromethylphenyl)piperazine | N/A | N/A | 8.0 nM | 700 nM |
| This compound* | Moderate (predicted) | Moderate (predicted) | Low (predicted) | Low (predicted) |
*Hypothetical data based on structural analogs.
Q & A
Basic Research Questions
What are the common synthetic routes for 1-(4-pyridin-3-ylphenyl)piperazine?
Methodological Answer:
Synthesis typically involves coupling reactions between pyridine and piperazine derivatives. A widely used approach is nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example:
- Nucleophilic Substitution: Reacting 4-chlorophenylpiperazine with 3-aminopyridine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Coupling Reactions: Use of coupling reagents like HOBt/TBTU with NEt₃ in anhydrous DMF, as demonstrated in the synthesis of analogous piperazine derivatives .
Key Considerations:
- Purity (>95%) is achieved via column chromatography (e.g., silica gel, 10% MeOH in CH₂Cl₂) .
- Yields range from 40–90%, depending on substituent reactivity and steric hindrance .
How is this compound characterized using spectroscopic methods?
Methodological Answer:
Characterization involves:
- ¹H/¹³C NMR: Peaks for aromatic protons (δ 7.2–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). For example, in 4-(4-hydroxyphenyl)piperazine derivatives, the hydroxyl proton appears at δ 9.2–9.5 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 365.1351 for C₁₈H₁₈F₃N₃O₂) .
- Elemental Analysis: Matches calculated vs. experimental C/H/N ratios (e.g., C₁₆H₁₈N₄O₂: Calc. C 62.96%, H 5.59%; Found C 62.89%, H 5.63%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
